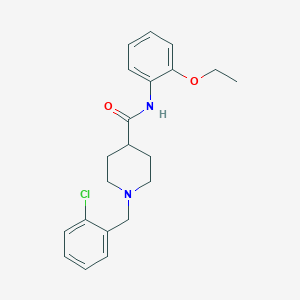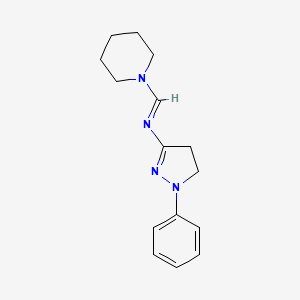
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide, also known as MDBP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. The purpose of
Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide acts as a selective agonist for the serotonin 5-HT2B receptor, which is involved in various physiological processes, such as cardiovascular function and gastrointestinal motility. This compound has also been shown to have affinity for other serotonin receptors, such as 5-HT2A and 5-HT2C. The exact mechanism of action of this compound is still being investigated, but it is believed to involve the modulation of serotonin signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that this compound can induce the release of serotonin from cells that express the 5-HT2B receptor. In vivo studies have shown that this compound can increase blood pressure and heart rate, as well as induce gastrointestinal contractions. Additionally, this compound has been shown to have anxiogenic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT2B receptor. However, there are also limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide, including the development of more selective agonists for the 5-HT2B receptor, the investigation of the role of the receptor in various physiological processes, and the development of new drug delivery systems based on this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The resulting intermediate is then reacted with butylamine to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and neurological disorders. In neuroscience, this compound has been used as a tool to study the function of certain receptors in the brain. In pharmacology, this compound has been studied for its potential as a drug delivery system.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14-4-2-5-16(12-14)22-9-3-6-19(21)20-15-7-8-17-18(13-15)24-11-10-23-17/h2,4-5,7-8,12-13H,3,6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYJYEQZIYNBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5003710.png)


![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5003740.png)
![5-(2,2-dimethylpropanoyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5003741.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)


![methyl 4-({[methyl(4-methylphenyl)amino]carbonyl}oxy)benzoate](/img/structure/B5003791.png)


![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)